molecular formula C15H16ClN3OS2 B2966117 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946370-72-5

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B2966117
CAS No.: 946370-72-5
M. Wt: 353.88
InChI Key: GDVJJADRFZDYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative characterized by:

  • 4-Chlorophenyl group: Introduces lipophilicity and electron-withdrawing effects.
  • N-Cyclopentyl carboxamide: Balances solubility and steric bulk.
  • Thioxo (C=S) group: Facilitates interactions with biological targets via sulfur-based bonding.

The compound’s molecular weight is estimated at ~337.3 g/mol (based on analogs like ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate, MW 314.81 ). Its synthesis likely involves cyclization of a thiocarbamoyl precursor with halogenated reagents, analogous to methods for related 4-aminothiophenes .

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-9-5-7-11(8-6-9)19-13(17)12(22-15(19)21)14(20)18-10-3-1-2-4-10/h5-8,10H,1-4,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJJADRFZDYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailabilityIt can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained-release formulations. More than 80% of the compound is eliminated unchanged via the kidneys.

Biological Activity

The compound 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₄H₁₈ClN₃OS
  • Molecular Weight: 303.83 g/mol
  • IUPAC Name: this compound

This compound features a thiazole ring with a thioxo group, an amine, and a chlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The following table summarizes relevant findings on the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Reference
4-amino-3-(4-chlorophenyl)-thiazoleMCF-75.6
4-amino-3-(4-chlorophenyl)-thiazoleHepG27.1
Thiazole derivative XHCT-1164.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may possess significant anticancer potential.

Antifungal Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for antifungal activity. A study demonstrated that compounds structurally related to our compound showed effective inhibition against various Candida species, highlighting their potential as antifungal agents:

CompoundFungal StrainMIC (µg/mL)Reference
4-amino-3-(4-chlorophenyl)-thiazoleCandida albicans15
Thiazole derivative YCandida parapsilosis20

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with key enzymes or receptors. For example, molecular docking studies have suggested that these compounds may bind effectively to targets such as topoisomerases and cytochrome P450 enzymes, which are crucial in cancer cell proliferation and fungal metabolism, respectively .

Case Studies

  • Anticancer Study : A recent study investigated the efficacy of the compound against breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 5.6 µM, suggesting robust anticancer activity .
  • Antifungal Evaluation : Another research effort focused on the antifungal potential against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant antifungal properties comparable to established antifungal agents .

Comparison with Similar Compounds

Substituent Variations in the Aryl Group

Compound Name Aryl Group Key Differences Potential Impact
Target Compound 4-Chlorophenyl N/A Moderate lipophilicity and electronic effects
Compound 4-Fluorophenyl Fluorine (smaller, more electronegative) vs. Chlorine Altered metabolism and receptor binding
Compound 2,6-Dichlorophenyl Ortho/para Cl substitution Increased steric hindrance; altered target interactions

Carboxamide Group Modifications

Compound Name Carboxamide Group Key Differences Molecular Weight
Target Compound N-Cyclopentyl Bulky aliphatic group ~337.3
Ethyl Ester Analog Ethyl ester Ester (prodrug potential) 314.81
Compound N-(4-Sulfamoylphenyl) Polar sulfonamide group ~395.37

Functional Implications :

  • N-Cyclopentyl : Enhances lipophilicity and membrane permeability compared to polar sulfamoyl groups .
  • Ethyl ester : Likely a prodrug, hydrolyzed in vivo to the carboxylic acid .

Thiazole Core Modifications

Compound Name Thiazole Substituents Key Differences
Target Compound 4-Amino, 2-Thioxo Classic thiazole-thioxo motif
Compound 3-Methyl, 2-Thioxo Methyl increases hydrophobicity
Baclofen Butanoic acid (non-thiazole) GABAB receptor agonist

Pharmacological Context :

  • Thioxo group : May chelate metal ions in enzyme active sites, enhancing inhibitory effects.
  • Baclofen : A GABAB agonist with a 4-chlorophenyl group but lacking the thiazole core; highlights structural divergence in targeting neurological pathways .

Solubility and Lipophilicity

  • Target Compound : Moderate solubility due to cyclopentyl group; logP ~3.5 (estimated).
  • Ethyl Ester Analog : Lower solubility (logP ~4.2) due to ester hydrophobicity .
  • Sulfamoylphenyl Analog : Higher solubility (logP ~2.8) from polar sulfonamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.